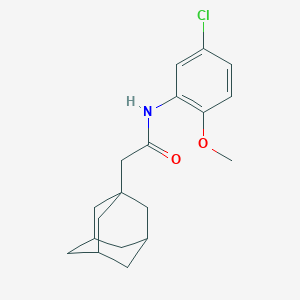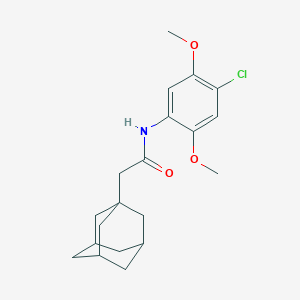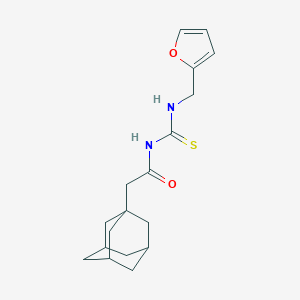![molecular formula C18H21ClN2O B251300 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B251300.png)
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DEAB and is a member of the benzamide family of compounds.
Aplicaciones Científicas De Investigación
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide has been extensively studied for its potential applications in various fields. In cancer research, DEAB has been shown to inhibit the activity of the enzyme aldehyde dehydrogenase (ALDH), which is involved in the detoxification of chemotherapeutic agents. This inhibition results in increased sensitivity of cancer cells to chemotherapy and has been proposed as a potential strategy to overcome drug resistance.
In stem cell research, DEAB has been used to inhibit ALDH activity, which is necessary for the maintenance of stem cell properties. This inhibition results in the differentiation of stem cells into specific cell types, which has potential applications in regenerative medicine.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide involves the inhibition of ALDH activity. ALDH is an enzyme that is responsible for the oxidation of aldehydes to carboxylic acids, which is a critical step in the detoxification of chemotherapeutic agents. Inhibition of this enzyme results in the accumulation of toxic aldehydes, leading to increased sensitivity of cancer cells to chemotherapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of ALDH activity. This inhibition results in the accumulation of toxic aldehydes, which can lead to cell death in cancer cells. In stem cells, inhibition of ALDH activity results in the differentiation of stem cells into specific cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide in lab experiments is its ability to selectively inhibit ALDH activity. This specificity allows for the targeted inhibition of ALDH without affecting other enzymes or cellular processes. However, one limitation of using DEAB is its potential toxicity, which can affect cell viability and lead to inaccurate experimental results.
Direcciones Futuras
There are several future directions for the use of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide in scientific research. In cancer research, DEAB has shown promise as a potential strategy to overcome drug resistance. Further studies are needed to optimize the use of DEAB in combination with chemotherapy to improve treatment outcomes. In stem cell research, DEAB has potential applications in regenerative medicine, and further studies are needed to explore its use in tissue engineering and cell-based therapies. Additionally, the development of more selective ALDH inhibitors could lead to the discovery of new therapeutic targets for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide involves the reaction of 4-chlorobenzoic acid with N,N-diethyl-4-(aminomethyl)aniline in the presence of a catalyst. The resulting product is then purified to obtain the final compound. This method has been optimized to produce high yields of the compound and is widely used in research laboratories.
Propiedades
Fórmula molecular |
C18H21ClN2O |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
4-chloro-N-[4-(diethylaminomethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-3-21(4-2)13-14-5-11-17(12-6-14)20-18(22)15-7-9-16(19)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Clave InChI |
QJARHXUCTVIHRA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B251219.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)


![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
